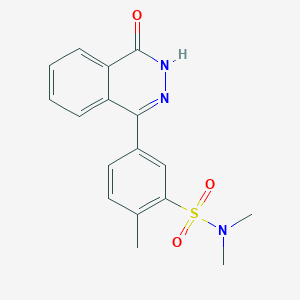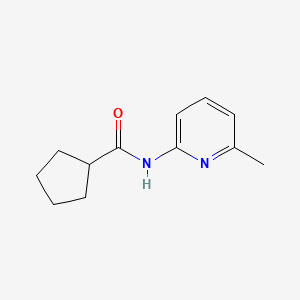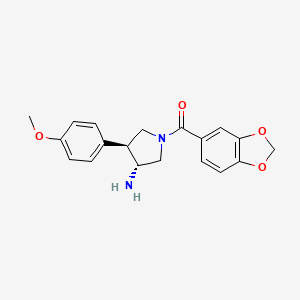
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for a variety of cancers.
Mecanismo De Acción
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide acts as a selective inhibitor of TTK, a kinase that is critical for the proper alignment and segregation of chromosomes during cell division. By inhibiting TTK activity, this compound disrupts the normal cell division process, leading to cell death. This mechanism of action makes this compound a promising candidate for cancer therapy, as cancer cells often have abnormal chromosome numbers and are highly dependent on TTK activity for their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cell growth and survival. In preclinical studies, this compound has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its specificity for TTK. This allows researchers to selectively target TTK activity without affecting other kinases or cellular processes. Additionally, this compound has been shown to be effective at low concentrations, making it a cost-effective option for research studies.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be well-tolerated in preclinical studies, further research is needed to determine the safety and toxicity of this compound in humans.
Direcciones Futuras
There are several potential future directions for research involving N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, there is ongoing research into the role of TTK in cancer biology, which may lead to the identification of new targets for cancer therapy.
Métodos De Síntesis
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-amino-3-nitrobenzenesulfonamide with acetic anhydride, followed by cyclization with phthalic anhydride. The resulting intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to yield this compound.
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the enzyme TTK (also known as Mps1), which is involved in the regulation of cell division. Inhibition of TTK activity leads to defects in chromosome segregation and cell division, ultimately resulting in cell death.
Propiedades
IUPAC Name |
N,N,2-trimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-9-12(10-15(11)24(22,23)20(2)3)16-13-6-4-5-7-14(13)17(21)19-18-16/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWCBGIDXXVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5680308.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)

![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)